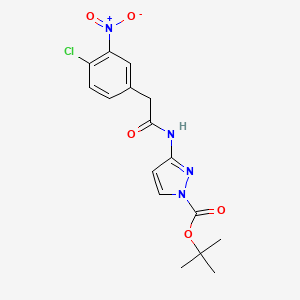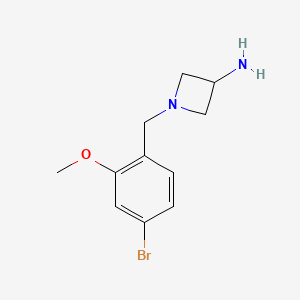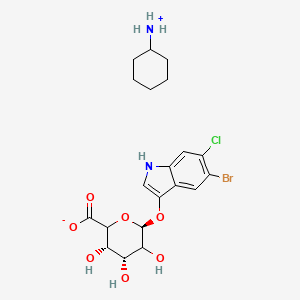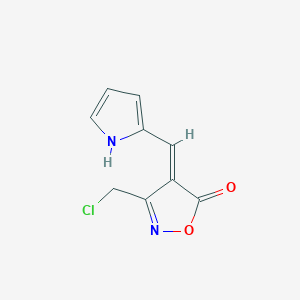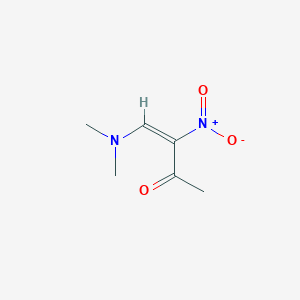
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one is an organic compound with the molecular formula C6H10N2O3 It is a nitroalkene derivative characterized by the presence of both a nitro group and a dimethylamino group attached to a butenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one typically involves the reaction of 4-(dimethylamino)but-3-en-2-one with a nitrating agent. One common method is the nitration of 4-(dimethylamino)but-3-en-2-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced at the desired position on the butenone backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced nitrating agents and catalysts can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroketones or nitroalcohols.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitroketones, nitroalcohols
Reduction: Amines, hydroxylamines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
Similar Compounds
(E)-4-(dimethylamino)but-3-en-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
(E)-4-(dimethylamino)-3-nitrobut-2-en-1-ol: Contains a hydroxyl group, which can alter its chemical and biological properties.
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-ol: Similar structure but with different functional groups that can affect its reactivity and applications.
Uniqueness
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one is unique due to the presence of both a nitro group and a dimethylamino group on the butenone backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H10N2O3 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC 名称 |
(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one |
InChI |
InChI=1S/C6H10N2O3/c1-5(9)6(8(10)11)4-7(2)3/h4H,1-3H3/b6-4+ |
InChI 键 |
UNOZMOSHAWJXBG-GQCTYLIASA-N |
手性 SMILES |
CC(=O)/C(=C\N(C)C)/[N+](=O)[O-] |
规范 SMILES |
CC(=O)C(=CN(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


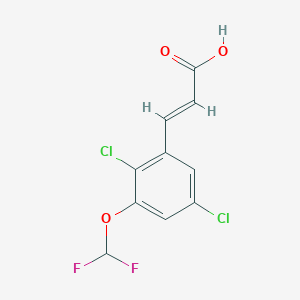
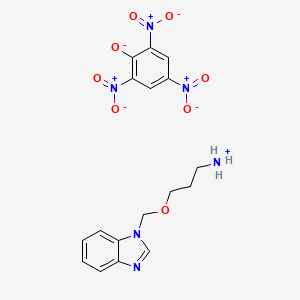
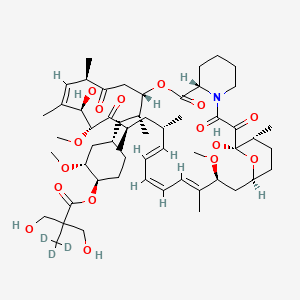
![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)

